![molecular formula C20H20N2O5S B2634905 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide CAS No. 1006293-43-1](/img/structure/B2634905.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide, also known as BISA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying various biological processes. BISA is a synthetic compound that can be synthesized using a variety of methods, and its unique structure allows it to interact with specific biological targets in a highly selective manner. In
Mecanismo De Acción
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide is believed to act by binding to specific targets in cells, such as enzymes or proteins, and inhibiting their activity. (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide has been shown to selectively inhibit the activity of PKC and GSK-3β, which are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide has also been shown to inhibit the activity of other enzymes, such as protein kinase A (PKA) and protein kinase B (PKB), although the mechanism of inhibition for these enzymes is not well understood.
Biochemical and Physiological Effects:
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide has been shown to have a variety of biochemical and physiological effects, depending on the specific target it binds to. For example, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide has been shown to inhibit the activity of PKC, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide has also been shown to inhibit the activity of GSK-3β, which is involved in the regulation of glycogen synthesis, cell cycle progression, and apoptosis. In addition, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide has been shown to inhibit the activity of other enzymes, such as PKA and PKB, although the physiological effects of this inhibition are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide in lab experiments is its selectivity for specific targets, which allows researchers to study the role of specific enzymes or proteins in cellular processes. Another advantage of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide is its synthetic nature, which allows for easy modification of its structure to improve its selectivity or activity. However, one limitation of using (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide in lab experiments is its potential toxicity, which can vary depending on the specific target it binds to. In addition, the synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide can be challenging and time-consuming, which can limit its availability for use in lab experiments.
Direcciones Futuras
There are many potential future directions for research on (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide. One area of research could focus on the development of more selective and potent analogs of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide, which could be used to study specific targets in cells with greater precision. Another area of research could focus on the use of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide in the development of new therapeutics for the treatment of various diseases, such as cancer or Alzheimer's disease. Finally, future research could focus on the use of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide in the development of new diagnostic tools for the detection of specific biomolecules in cells or tissues.
Métodos De Síntesis
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol with 2-(indolin-1-ylsulfonyl)ethylamine in the presence of a base. Other methods for synthesizing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide have also been reported, including the reaction of 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with 2-(indolin-1-ylsulfonyl)ethylamine in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide has been used as a tool for studying various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide has been shown to selectively inhibit the activity of certain enzymes, such as protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β), which are involved in a variety of cellular processes. (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide has also been used to study the role of specific proteins in cellular signaling pathways, such as the Wnt/β-catenin signaling pathway.
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c23-20(8-6-15-5-7-18-19(13-15)27-14-26-18)21-10-12-28(24,25)22-11-9-16-3-1-2-4-17(16)22/h1-8,13H,9-12,14H2,(H,21,23)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJUDZRIUJUGIJ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


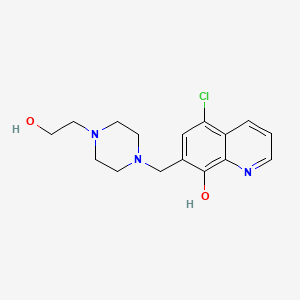
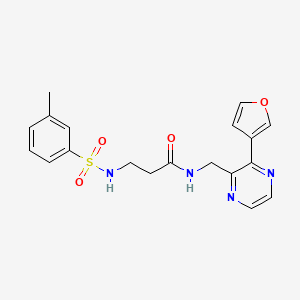

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2634829.png)
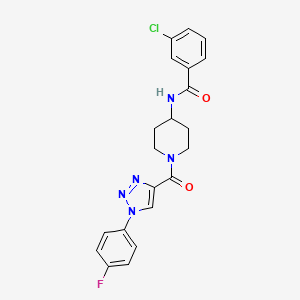
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate](/img/structure/B2634831.png)
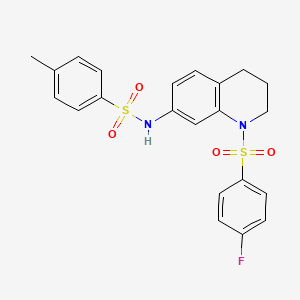
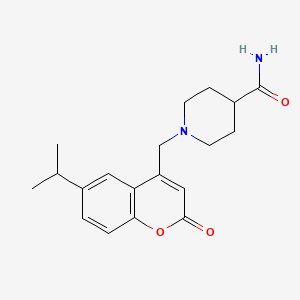
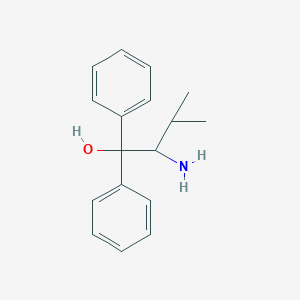
![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)
![2-(3-Methoxypyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2634840.png)
![3-[5-(4-Bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2634843.png)
![7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634844.png)